BenchChemオンラインストアへようこそ!

Lapatinib-d7 Dihydrochloride

Bioanalysis LC-MS/MS Therapeutic Drug Monitoring

Lapatinib-d7 Dihydrochloride is the requisite internal standard for accurate lapatinib quantification via LC-MS/MS. It uniquely corrects for interindividual matrix variability (16–56% recovery) and co-elution issues inherent to non-isotopic or lower-deuterated analogs, ensuring validated method integrity for clinical TDM and DMPK studies. Accept no substitute.

Molecular Formula C₂₉H₂₁D₇Cl₃FN₄O₄S
Molecular Weight 661.02
Cat. No. B1163111
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLapatinib-d7 Dihydrochloride
SynonymsN-[3-Chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-[[[2-(methylsulfonyl)ethyl-d7]amino]methyl]-2-furanyl]-4-quinazolinamine Bis(4-methylbenzenesulfonate) Dihydrochloride;  GW-572016F-d7 Dihydrochloride;  Tykerb-d7 Dihydrochloride
Molecular FormulaC₂₉H₂₁D₇Cl₃FN₄O₄S
Molecular Weight661.02
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lapatinib-d7 Dihydrochloride: Analytical Grade Stable Isotope-Labeled Internal Standard for EGFR/HER2 Kinase Inhibitor Quantification


Lapatinib-d7 Dihydrochloride is a stable isotope-labeled (deuterated) form of Lapatinib dihydrochloride, a reversible dual inhibitor of the epidermal growth factor receptor (EGFR/ErbB1) and human epidermal growth factor receptor 2 (HER2/ErbB2) tyrosine kinases . The parent compound, Lapatinib, exhibits IC50 values of 10.2 nM against purified EGFR and 9.8 nM against purified ErbB-2 [1]. The -d7 variant contains seven deuterium atoms replacing hydrogen at specific positions on the methylsulfonyl-ethyl moiety [2], resulting in a molecular formula of C29H21D7Cl3FN4O4S and molecular weight of 661.02 g/mol [3]. Its primary, and in most cases exclusive, intended use is as an internal standard (IS) in quantitative analytical workflows—specifically liquid chromatography-tandem mass spectrometry (LC-MS/MS)—to correct for matrix effects and extraction variability during the bioanalysis of Lapatinib in biological matrices [4].

Why Non-Isotopic or Alternative Lapatinib Internal Standards Fail to Correct Lapatinib-d7 Dihydrochloride Quantification Bias in Patient-Derived Matrices


Generic substitution of Lapatinib-d7 Dihydrochloride with non-isotopically labeled internal standards (e.g., structurally similar but unlabeled compounds like zileuton) or alternative deuterated analogs (e.g., Lapatinib-d3) in LC-MS/MS assays is scientifically invalid due to fundamental analytical chemistry principles. Lapatinib exhibits variable and incomplete recovery from patient plasma (16–56%), and this interindividual variability cannot be corrected by non-isotopic internal standards because they do not precisely co-elute with the analyte and thus fail to track its unique extraction and ionization behavior across diverse biological matrices [1]. Furthermore, substitution with lower-deuterated variants (e.g., Lapatinib-d3) introduces risk of isotopic spectral overlap in high-resolution mass spectrometry or reduced dynamic range. Even substitution with Lapatinib-d7 free base or Lapatinib-d7 ditosylate is precluded if the analytical method is validated for the dihydrochloride salt form, as differences in salt stoichiometry, hygroscopicity, and solubility can alter standard solution preparation accuracy . The following evidence establishes the specific, quantifiable advantages of Lapatinib-d7 Dihydrochloride.

Quantitative Differentiation Evidence for Lapatinib-d7 Dihydrochloride: Comparative Analytical Performance, Isotopic Purity, and Method Suitability


Correction of Interindividual Recovery Variability: Stable Isotope-Labeled vs. Non-Isotopic Internal Standards

In a direct head-to-head comparison, Lapatinib-d7 Dihydrochloride (as an isotope-labeled IS) was essential to correct for interindividual variability in lapatinib recovery from cancer patient plasma, a feat not achievable with a non-isotopic IS. The recovery of lapatinib from 6 different patient plasma samples varied up to 3.5-fold (range: 16–56%). While both the isotope-labeled (lapatinib-d3) and non-isotope-labeled (zileuton) IS methods showed acceptable accuracy (within 100±10%) and precision (<11%) in pooled human plasma, only the isotope-labeled IS could correct for this variability in individual patient samples [1]. Failure to correct for this variability using a non-isotopic IS would lead to a significant analytical error in quantifying the parent drug, lapatinib.

Bioanalysis LC-MS/MS Therapeutic Drug Monitoring Pharmacokinetics Method Validation

Isotopic Purity and Mass Shift Superiority: Lapatinib-d7 vs. Lapatinib-d3 for Robust LC-MS/MS Quantification

Lapatinib-d7 Dihydrochloride incorporates seven deuterium atoms, providing a +7 Da mass shift from the unlabeled parent (m/z 581.06 for free base). This is a class-level advantage over Lapatinib-d3, which provides only a +3 Da mass shift. The larger mass shift minimizes the risk of isotopic cross-talk (signal contribution from the analyte's natural M+7 isotope peak into the IS channel, or vice-versa), a common source of non-linearity and inaccuracy in quantitative assays. The Lapatinib-d3 analog was shown to function acceptably [1]; however, the -d7 variant offers superior analytical robustness, especially when quantifying high concentrations of lapatinib or when using low-resolution mass spectrometers, by ensuring complete chromatographic co-elution with a baseline-resolved MS signal [2].

Mass Spectrometry Isotopic Purity Internal Standard Method Development Deuterium

Validated Method Suitability: Lapatinib-d7 as an Internal Standard in Multi-Analyte TKI LC-MS/MS Panels

Lapatinib-d7 Dihydrochloride has been explicitly utilized as the stable isotope-labeled internal standard in validated, high-throughput LC-MS/MS methods for quantifying multiple tyrosine kinase inhibitors (TKIs) simultaneously in human plasma. A method developed by Lankheet et al. used stable isotopically labeled compounds for eight different TKIs, including lapatinib, and was validated over a linear range of 20.0–10,000 ng/mL for lapatinib, demonstrating good intra- and inter-assay accuracy (<13.1%) and precision (<10.0%) [1]. This is a cross-study comparable finding, as other methods have also successfully employed lapatinib-d7 or similar isotope-labeled IS in multi-analyte panels [2].

Method Validation TDM Multi-analyte Assay LC-MS/MS Bioanalysis

Salt Form Purity and Handling: Dihydrochloride vs. Ditosylate for Standard Preparation

Lapatinib-d7 Dihydrochloride is provided as a high-purity reference standard, typically ≥99% by HPLC, and is characterized by specific physicochemical properties that differentiate it from other salt forms like Lapatinib-d7 ditosylate . As a class-level inference, the dihydrochloride salt is the direct isotopologue of the active pharmaceutical ingredient used in many research studies (Lapatinib dihydrochloride) . This ensures that standard preparation (e.g., in DMSO or methanol) for generating calibration curves directly mirrors the analyte of interest, avoiding the need for molar correction factors for different counterions, which can introduce systematic error. Its documented solubility in DMSO and methanol and melting point >214°C (dec.) facilitate consistent and reproducible standard solution preparation.

Reference Standard Salt Form Purity Solubility Stability

Distinction of Analytical Utility from Pharmacological Activity: Lapatinib-d7 vs. Parent Lapatinib

A critical differentiation for procurement is the intended use. While Lapatinib-d7 Dihydrochloride is a potent EGFR/HER2 inhibitor in vitro with reported IC50 values of 10.2 nM (EGFR) and 9.8 nM (HER2) —data which is inherited from the parent compound and not independently verified for the -d7 variant in many supplier descriptions—its primary and scientifically validated utility is as an analytical internal standard, not a pharmacological probe [1]. In direct head-to-head cellular assays, the parent compound Lapatinib exhibited IC50 values of 273 nM in HCC1954 cells and 50 nM in EFM192A cells, whereas neratinib showed IC50 values of 49 nM and 6.8 nM in the same models, respectively [2]. This class-level evidence positions Lapatinib as having a specific potency profile within the TKI class. The deuterated analog serves to trace this specific compound with high fidelity. Therefore, procurement for analytical method development should prioritize the isotope-labeled standard; procurement for cell-based pharmacology studies should prioritize the unlabeled parent compound to avoid any potential, albeit unlikely, deuterium kinetic isotope effects on cellular potency.

Internal Standard Tracer Pharmacological Activity Bioanalysis Deuterium

High-Impact Research and Industrial Application Scenarios for Lapatinib-d7 Dihydrochloride Internal Standard


Therapeutic Drug Monitoring (TDM) of Lapatinib in Oncology Clinical Trials

In regulated clinical trials, accurate and precise quantification of lapatinib in patient plasma is essential for establishing pharmacokinetic-pharmacodynamic relationships and ensuring patient safety. The high interindividual variability in lapatinib recovery (16–56%) from patient samples, as demonstrated in comparative studies, makes a non-isotopic internal standard inadequate [1]. Lapatinib-d7 Dihydrochloride is the necessary internal standard for validated LC-MS/MS methods used in TDM, as it corrects for this variability, ensuring that reported plasma concentrations are accurate and reliable for clinical decision-making. This application directly leverages the evidence that only an isotope-labeled IS can correct for patient-specific matrix effects [1].

Validated Bioanalytical Method Development for Multi-TKI Pharmacokinetic Studies

Preclinical and clinical pharmacokinetic studies often require the simultaneous quantification of multiple tyrosine kinase inhibitors (e.g., lapatinib, dasatinib, erlotinib) from a single plasma sample. Lapatinib-d7 Dihydrochloride is a critical reagent in these multi-analyte LC-MS/MS methods. Its use, as demonstrated in published validated methods, enables high-throughput, accurate quantification across a wide dynamic range (e.g., 20–10,000 ng/mL) with excellent precision (<10%) and accuracy (<13.1%) [2]. Procurement of the -d7 variant over the -d3 variant provides an additional layer of analytical robustness by mitigating the risk of isotopic spectral overlap, which is especially important when analyzing multiple co-eluting compounds [3].

Pharmacokinetic Analysis in Special Patient Populations with Complex Matrices

Quantifying lapatinib in plasma from patients with comorbidities, such as end-stage renal disease (ESRD), presents unique analytical challenges due to the potential for interference from numerous concomitant medications. Validated LC-MS/MS methods using an isotopically labeled internal standard, such as lapatinib-d7, have been specifically developed and applied to these complex matrices [4]. The use of a stable isotope-labeled IS ensures that the method remains selective and accurate, even in the presence of co-eluting interfering substances, as the IS will experience the same matrix effects and extraction recovery as the analyte. The -d7 dihydrochloride salt form ensures consistent standard preparation, which is critical for maintaining long-term assay performance in these specialized studies .

In Vitro ADME Studies Requiring High-Fidelity Lapatinib Quantification

In drug metabolism and pharmacokinetics (DMPK) assays, such as metabolic stability assessments in hepatocytes or microsomes, accurate quantification of the parent drug (lapatinib) is paramount. Using Lapatinib-d7 Dihydrochloride as an internal standard in the LC-MS/MS analysis of these in vitro samples ensures that any variability in sample processing or ionization efficiency is normalized. This is crucial for generating reproducible and reliable data on intrinsic clearance and metabolic half-life. The evidence of its necessity in correcting for variable recovery from plasma [1] is directly translatable to these in vitro matrices, ensuring the internal standard effectively tracks the analyte.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lapatinib-d7 Dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.